molecular formula C13H7N3O5S B2800540 N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide CAS No. 683235-35-0

N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2800540
CAS RN: 683235-35-0
M. Wt: 317.28
InChI Key: RYOGVGZVRDCBGI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide” would likely be confirmed by techniques such as 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involving “N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide” would likely depend on the specific conditions and reagents used. As mentioned earlier, similar compounds are often synthesized through several step reactions of substitution, click reaction, and addition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide” would likely be determined by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .

Scientific Research Applications

Radiosensitizers and Cytotoxins

One study explored a series of nitrothiophene derivatives, focusing on their potential as radiosensitizers and bioreductively activated cytotoxins. Although not directly mentioning N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide, the research highlights the broader category's role in enhancing the effectiveness of radiation therapy against hypoxic mammalian cells, suggesting a potential application in cancer treatment. The study found that compounds with tertiary amine bases or oxiranes showed potent radiosensitizing effects, indicating the structural significance in designing effective agents (Threadgill et al., 1991).

Optically Active Polyamides

Another research avenue involves the synthesis of optically active polyamides (PAs) containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl) succinic acid and aromatic diamines. These polyamides exhibit solubility in polar organic solvents and have inherent viscosities, suggesting their utility in materials science, especially for applications requiring specific optical activities and high thermal stability. The study underlines the chemical versatility and potential industrial applications of derivatives related to N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide in creating high-performance polymers (Faghihi et al., 2010).

Antiepileptic Agents

Research into N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives for antiepileptic activity illustrates the compound's potential in pharmacological applications. By synthesizing and evaluating a series of derivatives, the study identified compounds with significant effects on seizure latency in mice, comparable to standard treatments. This suggests a promising pathway for developing new antiepileptic drugs, highlighting the compound's relevance in medicinal chemistry and drug design (Asadollahi et al., 2019).

Molecular Electronic Devices

A distinct application in electronics was identified where a molecule containing a nitroamine redox center, similar in functional group arrangement to N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide, was used in self-assembled monolayers for electronic devices. The study demonstrated negative differential resistance and high on-off peak-to-valley ratios, indicating potential for development in molecular electronics and the creation of high-performance electronic devices (Chen et al., 1999).

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O5S/c17-11-7-2-1-6(5-8(7)12(18)15-11)14-13(19)9-3-4-10(22-9)16(20)21/h1-5H,(H,14,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOGVGZVRDCBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide

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